D-Asparagine
Overview
Description
D-Asparagine is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is part of the asparagine family and is involved in various biochemical processes.
Mechanism of Action
Target of Action
D-Asparagine, a non-essential amino acid, is involved in the metabolic control of cell functions in nerve and brain tissue . It primarily targets the asparagine synthetase (ASNS) , which catalyzes the synthesis of asparagine from aspartic acid and ammonia . It also interacts with other targets such as Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .
Mode of Action
The mode of action of this compound is primarily through the action of asparagine synthase. This enzyme attaches ammonia to aspartic acid in an amidation reaction, leading to the formation of asparagine . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Asparagine plays a crucial role in several biochemical pathways. It is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Asparagine is also involved in the metabolism of toxic ammonia in the body . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that the compound is biosynthesized from aspartic acid and ammonia by asparagine synthetase
Result of Action
The result of this compound’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of cancer cells, these cells must rely on the supply of exogenous asparagine, which is why asparagine is considered a semi-essential amino acid . Therefore, the availability of asparagine in the environment can significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
D-Asparagine participates in biochemical reactions catalyzed by the enzyme asparagine synthetase . The enzyme facilitates the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and this compound .
Cellular Effects
The concentration of this compound in plasma has been found to have robust, positive linear associations with serum creatinine and cystatin C . This suggests that this compound may play a role in kidney function and could potentially serve as a biomarker for renal function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with asparagine synthetase. This enzyme catalyzes the ATP-dependent transfer of the amino group of glutamine to aspartate, resulting in the formation of glutamate and this compound .
Temporal Effects in Laboratory Settings
Its role in biochemical reactions and potential as a biomarker for renal function suggest that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by asparagine synthetase . This enzyme, along with ATP, glutamine, and aspartate, plays a key role in the synthesis of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-asparagine can be achieved through a two-step reaction. The first step involves the ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids by D-hydantoin hydrolase. The second step involves the hydrolysis of these intermediates to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis using asparagine synthetase. This method is preferred due to its simplicity, low equipment requirements, high production efficiency, low energy consumption, and minimal pollution .
Chemical Reactions Analysis
Types of Reactions: D-Asparagine undergoes various chemical reactions, including deamidation, isomerization, and racemization. These reactions can alter the structure and function of proteins .
Common Reagents and Conditions:
Deamidation: This reaction involves the hydrolysis of the side chain amide linkage in asparagine to form a free carboxylic acid. It typically occurs at physiological temperature and pH.
Isomerization: The peptide backbone is transferred from the alpha-carboxyl of asparagine to the side chain beta- or gamma-carboxyl.
Racemization: This reaction involves the conversion of L-asparagine to this compound and vice versa.
Major Products: The major products formed from these reactions include aspartyl succinimide, L- and D-normal aspartyl, and isoaspartyl peptides .
Scientific Research Applications
D-Asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various compounds.
Biology: this compound is involved in the metabolic control of cell functions and is used in studies related to cell signaling and neurotransmission.
Medicine: It is used in the production of pharmaceuticals and as a therapeutic agent in the treatment of certain diseases.
Industry: this compound is used in the food industry to reduce acrylamide formation during the cooking process
Comparison with Similar Compounds
L-Asparagine: Similar in structure but differs in its stereochemistry. L-Asparagine is more commonly found in nature and is used in various biological processes.
Aspartic Acid: A precursor to asparagine, involved in the synthesis of proteins and other important biomolecules.
Glutamine: Another amino acid that shares similar metabolic pathways with asparagine
Uniqueness of D-Asparagine: this compound is unique due to its specific role in the metabolic control of cell functions in nerve and brain tissue. Its ability to undergo various chemical reactions, such as deamidation and racemization, also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872479 | |
Record name | D-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2058-58-4 | |
Record name | D-Asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2058-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Asparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Asparagine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D(-)-asparagine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPARAGINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6QV1010K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234 - 235 °C | |
Record name | D-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.